4-(Trimethoxysilyl)butane-1,2-epoxide
Description
Historical Trajectories and Foundational Concepts in Silane-Epoxide Chemistry
The journey of epoxy chemistry began in 1934 when P. Schlack in Germany discovered the crosslinking of epoxides with amines. epoxy-europe.eu This foundational work was advanced by Swiss chemist Pierre Castan, who, in the late 1930s, developed epoxy resins for plastics and dental applications, noting their minimal shrinkage upon curing. epoxy-europe.eu In the United States, Sylvan Greenlee, working for Devoe & Raynolds, independently patented epoxy resins derived from bisphenol-A and epichlorohydrin (B41342) in 1946. wikipedia.org These early discoveries established the versatility of the epoxy group for creating strong, resistant thermosetting polymers. wikipedia.org
The core concept of silane-epoxide chemistry lies in its dual-reaction mechanism. The silane (B1218182) end of the molecule, typically an alkoxysilane like a trimethoxysilyl group, undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. researchgate.net These silanols can then condense with each other to form stable siloxane (Si-O-Si) bonds or, more importantly, can bond with hydroxyl groups on the surface of inorganic substrates like glass, metal, and silica (B1680970). This process forms a durable covalent link to the inorganic material.
Simultaneously, the epoxy group (an oxirane ring) at the other end of the molecule can undergo a ring-opening reaction with a wide range of functional groups found in organic polymers, such as amines, acids, and phenols. wikipedia.orgsikemia.com This reaction covalently bonds the silane molecule to the organic matrix. The combination of these two distinct chemical reactions within a single molecule makes epoxysilanes exceptional adhesion promoters and coupling agents.
Multifunctionality of 4-(Trimethoxysilyl)butane-1,2-epoxide in Contemporary Materials Science
This compound is a prime example of an epoxysilane that leverages this dual functionality for modern material applications. Its structure consists of a four-carbon chain that separates the trimethoxysilyl group from the 1,2-epoxybutane (B156178) moiety. This separation provides the necessary flexibility for both reactive ends to engage effectively with their respective substrates.
The primary function of this compound is as a coupling agent, particularly in fiber-reinforced plastics and composites. It enhances the interfacial adhesion between the inorganic reinforcement (e.g., glass fibers) and the organic polymer matrix (e.g., epoxy or polyurethane resins). This improved adhesion leads to materials with superior mechanical properties, durability, and resistance to environmental degradation.
In coatings and adhesives, it is used to promote adhesion to inorganic surfaces. When added to a formulation, the trimethoxysilyl group hydrolyzes and bonds to the substrate, while the epoxy group crosslinks with the polymer resin, creating a seamless and robust interface. This is critical for developing high-performance coatings with improved weatherability, chemical resistance, and corrosion resistance. google.com The hydrolysis and condensation rates of the silane are influenced by pH; hydrolysis is promoted at low pH, while condensation is significantly enhanced at high pH. researchgate.net
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 7335-84-4 sikemia.comguidechem.com |
| Molecular Formula | C₇H₁₆O₄Si sikemia.comchembk.com |
| Molecular Weight | 192.29 g/mol sikemia.comchembk.com |
| Purity | Typically ≥ 97% sikemia.com |
| Appearance | Colorless Liquid |
This table is interactive. Click on the headers to explore more.
The reactivity of this compound is central to its function. The trimethoxysilyl group reacts with water to form silanols and methanol (B129727). researchgate.net The epoxy ring, in turn, readily reacts with amines to form a stable secondary alcohol linkage. sikemia.com This suite of reactions allows for its integration into diverse material systems.
Scope and Strategic Research Directions for this compound
The unique capabilities of this compound position it at the forefront of ongoing materials science research. Future investigations are aimed at harnessing its properties to create next-generation materials with tailored functionalities.
Strategic research directions include:
Advanced Hybrid Materials: There is a growing interest in developing novel organic-inorganic hybrid materials where this epoxysilane can create a covalently linked, nanoscale-dispersed network. Such materials could exhibit unprecedented combinations of properties, like the optical clarity of glass and the flexibility of a polymer.
Functionalized Surfaces: Research is underway to use this compound for the precise surface modification of nanoparticles and substrates. By creating a reactive epoxy layer on an inorganic surface, further chemical functionalities can be introduced, leading to applications in catalysis, sensing, and biomedical devices.
Self-Healing Polymers: The reactive nature of the epoxy and silane groups is being explored for the development of self-healing coatings and composites. The silane can provide a mechanism for crack repair through re-condensation upon exposure to moisture, while the epoxy groups can form new crosslinks.
Environmentally Friendly Coatings: As regulations on volatile organic compounds (VOCs) become stricter, there is a push to develop water-borne and high-solids coating systems. The hydrolysis of this compound in aqueous solutions makes it a candidate for these environmentally friendly formulations, though the kinetics of hydrolysis, condensation, and epoxy ring-opening must be carefully controlled. researchgate.net
The continued exploration of the fundamental chemistry and application of this compound is expected to yield significant innovations across numerous technological sectors.
Structure
3D Structure
Properties
IUPAC Name |
trimethoxy-[2-(oxiran-2-yl)ethyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4Si/c1-8-12(9-2,10-3)5-4-7-6-11-7/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHGPBWXDPPIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1CO1)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Trimethoxysilyl Butane 1,2 Epoxide
Regioselective Epoxidation of Unsaturated Silane (B1218182) Precursors
The most direct approach to synthesizing 4-(Trimethoxysilyl)butane-1,2-epoxide involves the regioselective epoxidation of a suitable unsaturated silane precursor, such as 4-(trimethoxysilyl)-1-butene. This process requires the selective oxidation of the carbon-carbon double bond without affecting the silicon-alkoxy groups.
Peracid-Mediated Epoxidation Pathways
Peroxy acids (peracids) are widely utilized reagents for the epoxidation of alkenes, including unsaturated silanes. wikipedia.org The reaction proceeds through the concerted transfer of an oxygen atom from the peracid to the double bond. A commonly used and effective peracid for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane, at controlled temperatures to ensure high selectivity and yield.
Another approach involves the in situ generation of peracids, which can mitigate the stability and safety issues associated with handling concentrated peracid solutions. ijcce.ac.ir For instance, performic acid can be generated by reacting formic acid with hydrogen peroxide, often in the presence of a catalytic amount of a strong mineral acid like sulfuric acid. ijcce.ac.irgoogle.com This mixture can then be used directly to epoxidize the unsaturated silane. Similarly, peracetic acid can be formed from acetic acid and hydrogen peroxide. google.com The use of silica-supported peracids has also been explored as a method that can simplify product purification and potentially prevent acid-catalyzed ring-opening of the newly formed epoxide. nih.gov
The general mechanism for peracid epoxidation is illustrated below: R-C(=O)OOH + H₂C=CH-R' → R-C(=O)OH + H₂C(O)CH-R'
Catalytic Oxidative Epoxidation Approaches
Catalytic methods offer an alternative to stoichiometric peracid reactions, often providing improved stereoselectivity and utilizing more environmentally benign terminal oxidants.
One prominent method is the Shi epoxidation, which employs a chiral ketone catalyst derived from fructose (B13574) in the presence of potassium peroxymonosulfate (B1194676) (Oxone). wikipedia.orgyoutube.com This organocatalytic system generates a reactive dioxirane (B86890) species in situ, which then transfers an oxygen atom to the alkene. youtube.com The reaction is known for its ability to produce epoxides with high enantiomeric excess, particularly for trans-disubstituted and trisubstituted alkenes. wikipedia.orgyoutube.com The pH of the reaction medium is a critical parameter, with a pH of around 10.5 being optimal to ensure catalyst stability and high yields. youtube.com
Metal-based catalysts are also employed for oxidative epoxidation. Iron-salen complexes, for example, have been used to catalyze the epoxidation of olefins using air as the ultimate oxidant in the presence of a co-reductant like pivalaldehyde. nih.gov This approach represents a green and economical pathway to epoxides. nih.gov Asymmetric epoxidation can also be achieved using various metal complexes in combination with oxidants like hydrogen peroxide. capes.gov.br
| Catalytic System | Catalyst Type | Oxidant | Key Features | Reference |
|---|---|---|---|---|
| Shi Epoxidation | Fructose-derived Ketone | Oxone (KHSO₅) | Organocatalytic; High enantioselectivity for certain alkenes. | wikipedia.org |
| Iron-Salen Complex | Metal-Organic Complex | Air / Pivalaldehyde | Uses abundant metal and air; Environmentally friendly. | nih.gov |
| Titanium/Tartrate | Metal-Chiral Ligand | tert-Butyl Hydroperoxide (TBHP) | Sharpless Epoxidation; Excellent for allylic alcohols. | youtube.com |
Alternative Synthetic Routes and Structural Derivatization
Beyond direct epoxidation, multi-step synthetic sequences can provide access to this compound, sometimes offering better control over stereochemistry.
Halohydrin Formation and Subsequent Ring Closure
A classic and reliable two-step method for forming epoxides proceeds via a halohydrin intermediate. masterorganicchemistry.com In the first step, the unsaturated silane precursor is treated with a halogen (e.g., bromine or chlorine) in the presence of water. This reaction forms a halohydrin, where a halogen and a hydroxyl group are added across the double bond.
In the second step, the resulting halohydrin is treated with a base, such as sodium hydroxide (B78521) or sodium hydride. youtube.comyoutube.com The base deprotonates the hydroxyl group to form an alkoxide, which then undergoes an intramolecular Sₙ2 reaction, attacking the carbon atom bearing the halogen and displacing the halide ion to form the epoxide ring. masterorganicchemistry.comyoutube.com This intramolecular cyclization is highly efficient and is often referred to as an internal Williamson ether synthesis. masterorganicchemistry.com The stereochemistry of the final epoxide is dependent on the stereochemistry of the halohydrin intermediate, as the Sₙ2 reaction proceeds with an inversion of configuration at the carbon being attacked. youtube.com
Advanced Olefin Functionalization Techniques
Modern organic synthesis offers sophisticated methods for constructing complex molecules, which can be applied to the synthesis of functionalized silane precursors prior to epoxidation. Olefin metathesis, for instance, is a powerful tool for forming carbon-carbon double bonds. beilstein-journals.org A cross-metathesis reaction between a simpler vinylsilane, like vinyltrimethoxysilane, and an appropriate olefin partner could be envisioned to construct the specific 4-(trimethoxysilyl)-1-butene precursor. beilstein-journals.org
Furthermore, iron-catalyzed reductive coupling methods can merge heteroatom-substituted olefins with other alkenes. scispace.com Such strategies allow for the construction of highly functionalized carbon skeletons that might be difficult to access through other means, providing novel pathways to precursors for silyl (B83357) epoxides. scispace.com
Optimization of Reaction Parameters for Enhanced Yield and Stereocontrol
Achieving high yield and, where relevant, high stereocontrol in the synthesis of this compound requires careful optimization of several reaction parameters.
Temperature: Epoxidation reactions are exothermic, and temperature control is crucial. Lower temperatures, often at or below room temperature, are typically favored to minimize side reactions, such as the acid-catalyzed hydrolysis of the epoxide or the trimethoxysilyl group, and to enhance selectivity. google.comresearchgate.net In catalytic systems like the Sharpless or Shi epoxidations, reactions are often run at 0 °C or lower to maximize enantioselectivity. youtube.com
Catalyst Loading and Molar Ratios: In catalytic processes, the amount of catalyst must be optimized to ensure an efficient reaction rate without promoting unwanted side reactions. nih.gov Similarly, the molar ratio of the oxidant to the unsaturated silane is critical. An excess of the oxidizing agent can sometimes lead to over-oxidation or decomposition of the product, while an insufficient amount will result in incomplete conversion. mdpi.com Studies on related epoxidations have shown that optimizing the molar ratios of reactants can significantly increase the yield of the desired epoxide. nih.govmdpi.com
Solvent and pH: The choice of solvent can influence reaction rates and the stability of reactants and products. Aprotic solvents are common in peracid epoxidations. researchgate.net For certain catalytic systems, particularly the Shi epoxidation, pH is a paramount consideration. Maintaining the pH in a slightly basic range (e.g., 10.5) is essential for the stability of the catalyst and the oxidant, preventing decomposition and ensuring a high turnover number. youtube.com
| Parameter | Effect on Reaction | Typical Optimization Strategy | Reference |
|---|---|---|---|
| Temperature | Affects reaction rate, selectivity, and stability of epoxide/catalyst. | Lowering temperature often increases selectivity and product stability. | researchgate.net |
| Reactant Molar Ratio | Impacts conversion rate and potential for side reactions. | Systematic variation to find the balance between high conversion and minimal byproducts. | mdpi.com |
| Catalyst Loading | Influences reaction speed and cost-effectiveness. | Reducing catalyst amount to the minimum required for efficient conversion. | nih.gov |
| pH / Buffer | Crucial for stability of catalyst and reactants in specific systems. | Screening of different buffer systems and pH values to find optimal conditions. | youtube.com |
| Solvent | Affects solubility, reaction rate, and can participate in side reactions. | Screening a range of aprotic and protic solvents for the best outcome. | researchgate.net |
Solvent Effects on Epoxidation Efficiency
The selection of a solvent is critical in the epoxidation of unsaturated silanes as it can significantly influence reaction rates and the stability of both reactants and products. While the epoxidation of alkenes using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is generally not highly sensitive to solvent polarity, the choice of solvent can still impact the reaction outcome. masterorganicchemistry.comresearchgate.net
For instance, non-aqueous solvents such as chloroform, ether, acetone, or dioxane are often preferred to prevent the hydrolysis of the resulting epoxide ring, which can occur in the presence of water and an acid or base catalyst, leading to the formation of a diol. sciforum.net The use of hydrogen-bonding solvents can also slow down the rate of epoxidation with peroxy acids by disrupting the internal hydrogen bonding within the transition state of the reaction. masterorganicchemistry.com
In catalytic systems utilizing hydrogen peroxide, the solvent plays a crucial role in solubilizing the catalyst and the oxidant. For instance, in manganese-catalyzed epoxidations, a solvent mixture that is sufficiently polar to dissolve the catalyst components and the aqueous hydrogen peroxide without causing phase separation is essential. aalto.fi The use of a mixed solvent system, such as methanol (B129727) and acetonitrile, has been shown to be effective in the epoxidation of certain alkenes using a titanium silicalite-1 (TS-1) catalyst, allowing for high yields and selectivities. mdpi.comresearchgate.netabo.fi The interaction between the solvent and the catalyst surface can also affect the reaction kinetics and the stability of the catalytic species. mdpi.com
The following table summarizes the impact of different solvents on the epoxidation of unsaturated compounds, providing insights applicable to the synthesis of this compound.
| Solvent System | Oxidant | Catalyst | Substrate | Key Findings |
| Dichloromethane | m-CPBA | - | Acyclic allylic alcohols | Moderately polar solvent, less favorable for s-trans conformer of peroxy acid compared to gas phase. |
| Chloroform, Ether, Acetone, Dioxane | Peroxycarboxylic acids | - | Alkenes | Nonaqueous solvents prevent hydrolysis of the epoxide ring to a vicinal diol. sciforum.net |
| Toluene, Carbon Tetrachloride | Hydrogen Peroxide | Poly-leucine | Chalcones | Used in a triphasic system where the substrate is in the organic phase. aalto.fi |
| Methanol/Acetonitrile | Hydrogen Peroxide | Titanium Silicalite-1 (TS-1) | Aliphatic and Aromatic Alkenes | Mixed solvent system enables continuous epoxidation with high yields and selectivity. mdpi.comresearchgate.netabo.fi |
| Cyclohexanone/Cyclohexane | Hydrogen Peroxide | Mn(II)/PCA | EPDM rubber | Apolar/polar mixture to dissolve both the polymer and the polar catalyst components. aalto.fi |
Catalyst Selection for Specific Epoxidation Reactions
The choice of catalyst is paramount in achieving high efficiency and selectivity in the epoxidation of but-3-enyl(trimethoxy)silane. A variety of catalytic systems have been developed for the epoxidation of alkenes, each with its own advantages and substrate scope.
Peroxy-acid Mediated Epoxidation: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes. masterorganicchemistry.comresearchgate.net The reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com While effective, the use of stoichiometric amounts of peroxy acids generates significant benzoic acid by-products.
Hydrogen Peroxide-Based Catalytic Systems: Environmentally benign catalytic systems using hydrogen peroxide as the oxidant are highly desirable. These systems often employ transition metal catalysts.
Titanium-based catalysts: Titanium silicalite-1 (TS-1) has demonstrated high activity and selectivity in the epoxidation of various alkenes with hydrogen peroxide. mdpi.comresearchgate.netabo.fi The pore structure of the zeolite can influence the selectivity, particularly for larger substrates. More recent developments include titanium salan catalysts that show high activity for the epoxidation of non-activated olefins with aqueous hydrogen peroxide, even at low catalyst loadings. mdpi.com These catalysts can also exhibit regioselectivity, favoring the epoxidation of terminal double bonds in polyunsaturated substrates. mdpi.com
Manganese catalysts: Manganese complexes, often used with a co-catalyst, are effective for the epoxidation of a range of alkenes with hydrogen peroxide. aalto.fi These reactions can be performed under mild conditions.
Tungsten-based catalysts: Tungsten-based polyoxometalates have been successfully used for the selective epoxidation of unsaturated compounds like limonene (B3431351) with hydrogen peroxide in a solvent-free system.
Zirconium-based catalysts: Mesoporous zirconium-silicates have been investigated for the epoxidation of alkenes with aqueous hydrogen peroxide, showing good conversion and selectivity. mdpi.com
Other Catalytic Systems:
Juliá–Colonna Epoxidation: This method utilizes poly-leucine as a catalyst for the asymmetric epoxidation of electron-deficient olefins in a triphasic system with hydrogen peroxide. aalto.fi
The selection of the most appropriate catalyst depends on the specific requirements of the synthesis, including desired selectivity, economic viability, and environmental considerations. The following table provides a comparison of different catalysts used in epoxidation reactions.
| Catalyst | Oxidant | Substrate Scope | Key Features and Findings |
| meta-Chloroperoxybenzoic acid (m-CPBA) | - | Alkenes | Stereospecific, but generates stoichiometric by-products. masterorganicchemistry.comresearchgate.net |
| Titanium Silicalite-1 (TS-1) | Hydrogen Peroxide | Aliphatic and Aromatic Alkenes | Heterogeneous catalyst, high selectivity, suitable for continuous flow reactors. mdpi.comresearchgate.netabo.fi |
| Titanium cis-DACH Salan | Hydrogen Peroxide | Non-activated Olefins, Terpenes | Homogeneous catalyst, high activity at low loadings, regioselective for terminal double bonds. mdpi.com |
| Manganese(II) complexes | Hydrogen Peroxide | Alkenes | Homogeneous catalysis, can be performed under mild conditions. aalto.fi |
| Tungsten-based Polyoxometalates | Hydrogen Peroxide | Limonene | High selectivity in solvent-free conditions. |
| Zirconium-Silicates | Hydrogen Peroxide | Cyclohexene, Cyclooctene | Heterogeneous catalyst, good conversion and selectivity. mdpi.com |
| Poly-leucine | Hydrogen Peroxide | Electron-deficient Olefins | Asymmetric epoxidation in a triphasic system. aalto.fi |
Reactivity and Reaction Pathways of 4 Trimethoxysilyl Butane 1,2 Epoxide
Epoxide Ring-Opening Reactions
The three-membered epoxide ring is characterized by significant ring strain, making it susceptible to ring-opening reactions with a variety of reagents. masterorganicchemistry.combaranlab.org This reactivity is a cornerstone of its utility in chemical synthesis. The reaction pathway, particularly the regioselectivity of the nucleophilic attack, is governed by the reaction conditions, specifically whether they are nucleophilic, acid-catalyzed, or base-catalyzed.
Nucleophilic Ring-Opening Mechanisms
Under neutral or basic conditions with a strong nucleophile, the ring-opening of an epoxide proceeds via a standard S_N2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comchemistrysteps.com For an unsymmetrical epoxide like 4-(trimethoxysilyl)butane-1,2-epoxide, the nucleophile preferentially attacks the less sterically hindered carbon atom. masterorganicchemistry.combaranlab.orgpressbooks.pub
The reaction is initiated by the direct attack of the nucleophile on one of the epoxide carbons. This attack occurs from the side opposite the C-O bond, leading to the simultaneous opening of the epoxide ring and the formation of a new carbon-nucleophile bond. The resulting product is an alkoxide intermediate, which is subsequently protonated, often during a work-up step, to yield the final alcohol product. chemistrysteps.com For example, reactions with amines lead to the formation of amino alcohols, while Grignard reagents can be used to form new carbon-carbon bonds. pressbooks.pubsikemia.com The inherent ring strain provides the driving force for the reaction, allowing the departure of the oxygen atom, which is typically a poor leaving group. chemistrysteps.comlibretexts.org
A general mechanism for the nucleophilic ring-opening of the epoxide with an amine nucleophile is illustrated below:
Nucleophilic Attack: The amine attacks the least substituted carbon of the epoxide.
Ring-Opening: The C-O bond breaks, relieving ring strain and forming an alkoxide.
Proton Transfer: A proton is transferred to the alkoxide to form the final neutral amino alcohol product. researchgate.net
Acid-Catalyzed Ring-Opening Mechanisms
In the presence of an acid, the epoxide ring-opening mechanism is altered. The reaction begins with the protonation of the epoxide oxygen by the acid catalyst. masterorganicchemistry.comkhanacademy.org This step makes the oxygen a much better leaving group and activates the epoxide toward nucleophilic attack. chemistrysteps.commasterorganicchemistry.com
Unlike base-catalyzed reactions, the subsequent nucleophilic attack in acid-catalyzed conditions typically occurs at the more substituted carbon atom. masterorganicchemistry.comlibretexts.orglibretexts.org This regioselectivity is attributed to the nature of the transition state, which has significant S_N1 character. chemistrysteps.comlibretexts.org As the C-O bond begins to break, a partial positive charge develops on the carbon atoms. The more substituted carbon can better stabilize this partial positive charge. libretexts.orglibretexts.org Therefore, the reaction proceeds through a hybrid S_N1/S_N2 mechanism where the nucleophile attacks the more substituted carbon before a full carbocation can form. libretexts.orgopenstax.org
For example, the hydrolysis of this compound in an acidic aqueous solution yields a diol. sikemia.comlibretexts.org The mechanism proceeds as follows:
Protonation: The epoxide oxygen is protonated by the acid (H₃O⁺).
Nucleophilic Attack: A water molecule attacks the more substituted carbon of the protonated epoxide.
Deprotonation: The resulting oxonium ion is deprotonated by water to yield the final 1,2-diol product. libretexts.org
Base-Catalyzed Ring-Opening Mechanisms
Base-catalyzed ring-opening reactions are similar to nucleophilic openings and follow a classic S_N2 pathway. libretexts.orgyoutube.com Unlike other ethers, epoxides can be cleaved by strong bases like hydroxides and alkoxides due to their high ring strain. pressbooks.pubopenstax.org The reaction involves the attack of the basic nucleophile at the less sterically hindered carbon of the epoxide. pressbooks.publibretexts.orgopenstax.org
The mechanism is straightforward: the nucleophile attacks the primary carbon of the epoxide, leading to the opening of the ring and the formation of an alkoxide. This intermediate is then protonated by a solvent molecule (like water or alcohol) to give the final product. masterorganicchemistry.comyoutube.com This reaction does not require prior protonation of the epoxide oxygen. youtube.com
| Condition | Mechanism | Site of Attack | Key Intermediate |
| Acid-Catalyzed | S_N1-like / S_N2 hybrid | More substituted carbon | Protonated epoxide |
| Base-Catalyzed | S_N2 | Less substituted carbon | Alkoxide |
Stereochemical Aspects of Epoxide Ring-Opening
A crucial feature of epoxide ring-opening reactions is their stereospecificity. Both acid- and base-catalyzed mechanisms proceed via an S_N2-type attack, which involves a backside attack on the carbon atom. openstax.orgyoutube.comtransformationtutoring.com This results in an inversion of configuration at the center where the attack occurs. masterorganicchemistry.comyoutube.com
Consequently, the ring-opening of a cyclic epoxide leads to the formation of a trans or anti product, where the nucleophile and the hydroxyl group are on opposite sides of the molecule's plane. chemistrysteps.comlibretexts.orgtransformationtutoring.com If the epoxide carbons are chiral centers, the reaction is stereospecific, meaning a particular stereoisomer of the reactant will yield a specific stereoisomer of the product. youtube.com For this compound, this means that the reaction at the chiral C2 carbon will invert its stereochemistry, leading to a predictable three-dimensional structure in the final product.
Hydrolysis and Condensation Reactions of the Trimethoxysilyl Group
Separate from the reactivity of the epoxide ring, the trimethoxysilyl group at the other end of the molecule undergoes hydrolysis and condensation, which are the fundamental reactions of the sol-gel process. sigmaaldrich.comsigmaaldrich.com These reactions convert the alkoxysilane precursor into a network of siloxane (Si-O-Si) bonds. nweurope.euresearchgate.net
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) react with water, typically in the presence of an acid or base catalyst, to form silanol (B1196071) groups (Si-OH) and methanol (B129727) as a byproduct. researchgate.net
Condensation: The newly formed silanol groups react with each other (water condensation) or with remaining methoxy groups (alcohol condensation) to form stable Si-O-Si bridges, releasing water or methanol, respectively. researchgate.net
These reactions lead to the formation of oligomeric and polymeric silsesquioxane structures. researchgate.net
Sol-Gel Hydrolysis Kinetics
The rate of the sol-gel process is heavily influenced by the kinetics of the initial hydrolysis step. The hydrolysis of organoalkoxysilanes is generally treated as a pseudo-first-order reaction with respect to the silane (B1218182) concentration. researchgate.net The rate of this reaction is dependent on several key factors, including the pH of the solution, the water-to-silane molar ratio, the type of catalyst used, temperature, and the solvent. researchgate.netmdpi.com
Research on analogous organotrimethoxysilanes provides insight into the expected kinetic behavior. The rate of hydrolysis is typically slowest near neutral pH and increases under both acidic and basic conditions. For instance, studies on n-propyltrimethoxysilane (nPM) have shown a clear dependence of the hydrolysis rate on pH, with the reaction proceeding much faster at pH 1.7 than at pH 4.0. mdpi.com
The table below presents hydrolysis rate constants for various trialkoxysilanes under different catalytic conditions, illustrating the impact of the organic substituent and the catalyst on reaction kinetics.
| Silane | Catalyst | Rate Constant (k) | Temperature (°C) | Reference |
| Methyltrimethoxysilane (MTMS) | NaOH | 2.453 x 10⁴ s⁻¹ | 30 | nih.gov |
| Tetraethoxysilane (TEOS) | H₃PO₄ | 1.1 - 5.4 x 10² M⁻¹s⁻¹ | Not Specified | nih.gov |
| Methoxysilane-terminated polybutadiene | Various | 0.29 - 5.4 x 10⁻⁴ min⁻¹ | 25 | nih.gov |
This table contains data for analogous silane compounds to illustrate general kinetic trends.
Condensation Pathways for Siloxane Network Formation
The formation of a durable siloxane network from this compound is a two-step process initiated by the hydrolysis of the methoxy groups attached to the silicon atom. nih.gov In the presence of water, the trimethoxysilyl group undergoes sequential hydrolysis to form silanol intermediates (Si-OH) and releases methanol as a byproduct. nih.govresearchgate.net
The initial hydrolysis step can be represented as: (CH₃O)₃Si-R-epoxide + H₂O → (CH₃O)₂ (OH)Si-R-epoxide + CH₃OH
This is followed by further hydrolysis until a silanetriol species, (HO)₃Si-R-epoxide, is formed. These highly reactive silanol groups then undergo condensation reactions with each other or with remaining methoxy groups to form siloxane (Si-O-Si) bonds. nih.gov The condensation can proceed through two primary pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov
Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule. ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH nih.gov
This process continues, building a cross-linked, three-dimensional polysiloxane network. The structure of this network, whether it is more linear and polymeric or highly branched and colloidal, is heavily influenced by reaction conditions. unm.edu
Influence of pH and Catalysis on Hydrolysis-Condensation Rates
Acidic Conditions (pH < 4): Under acidic catalysis, the hydrolysis reaction is rapid. researchgate.net The reaction proceeds via protonation of the alkoxy group, making it a better leaving group. unm.edu Conversely, the condensation rate is slower in this pH range, which favors the formation of linear or weakly branched polymeric structures. unm.eduresearchgate.net However, for epoxy-functional silanes like this compound, strongly acidic conditions (pH 3-4) can lead to the undesirable opening of the epoxide ring. dtic.mil
Basic Conditions (pH > 10): In alkaline environments, the condensation reaction is significantly accelerated. researchgate.netadhesivesmag.com The mechanism involves the nucleophilic attack of a deprotonated silanolate anion (Si-O⁻) on a neutral silanol or alkoxysilane. nih.gov While hydrolysis still occurs, the rapid condensation leads to the formation of more compact, highly branched, and particle-like (colloidal) structures. unm.edu
The relationship between pH and the reaction rates is summarized in the table below.
| pH Range | Hydrolysis Rate | Condensation Rate | Resulting Network Structure |
| Acidic (e.g., pH < 4) | Fast | Slow | Weakly branched, linear polymers |
| Neutral (e.g., pH ~7) | Slowest | Slow | Slow and incomplete reaction |
| Basic (e.g., pH > 10) | Slower than acidic | Fast | Highly branched, colloidal particles |
Various catalysts beyond acids and bases, such as amines, boric acid, and certain metal alkoxides, can also be employed to control the hydrolysis and condensation process. unm.edugoogle.com
Interplay of Epoxide and Silane Functional Group Reactivity
The dual functionality of this compound presents both opportunities and challenges in material synthesis. The trimethoxysilyl and epoxide groups can react independently, allowing for controlled, stepwise modifications, or concurrently, which requires careful management of reaction conditions to achieve the desired outcome. The disparate nature of their respective reaction mechanisms—hydrolysis/condensation for the silane and ring-opening for the epoxide—is central to its application as a versatile coupling agent.
Sequential Functionalization Strategies
A sequential approach involves reacting one functional group while ensuring the other remains dormant, enabling the synthesis of well-defined structures. This strategy is predicated on the differential reactivity of the two groups under specific conditions.
Silane-First Reaction: The hydrolysis and condensation of the trimethoxysilyl group are typically performed first. This is often achieved in controlled aqueous conditions, sometimes with pH regulation, to form a polysiloxane network or to graft the silane onto an inorganic substrate like glass or metal. dtic.mil The epoxide ring generally remains stable under these conditions, provided that strong acids and high temperatures are avoided. researchgate.netdtic.mil The intact epoxide functionality is then available for a subsequent reaction, such as covalent bonding with an amine or hydroxyl group in a polymer matrix.
Epoxide-First Reaction: Alternatively, the epoxide ring can be reacted first. This involves ring-opening with a suitable nucleophile, such as an amine, to form a secondary alcohol. sikemia.com This reaction is typically carried out under non-aqueous conditions to prevent premature hydrolysis of the silane. Once the epoxide has been functionalized, the trimethoxysilyl group can then be hydrolyzed and condensed in a subsequent step to cross-link the material or bond it to a surface.
This stepwise approach allows for precise control over the final molecular architecture and the nature of the interface between different materials.
Concurrent Reaction Modalities and Selectivity Challenges
Attempting to react both the silane and epoxide groups simultaneously introduces significant selectivity challenges. The ideal conditions for one reaction may trigger an undesired reaction in the other group.
pH Conflict: A primary challenge is the conflicting pH requirements. Acidic conditions (e.g., pH 4-5) that effectively catalyze silane hydrolysis can also promote the hydrolytic opening of the epoxide ring, converting it into a diol. researchgate.netdtic.mil This side reaction consumes the epoxide functionality, preventing it from bonding with its intended target in a polymer matrix.
Catalyst Interference: Catalysts used to promote one reaction may interfere with the other. For instance, amine catalysts used to accelerate siloxane condensation can also act as nucleophiles and open the epoxide ring. dtic.mil
Temperature Effects: Increasing the temperature to accelerate the typically slow condensation of silanols can also significantly increase the rate of epoxide ring-opening reactions, including hydrolysis to a diol. researchgate.net Research has shown that all three processes—hydrolysis, condensation, and epoxy ring-opening—are dramatically accelerated with increases in temperature. researchgate.net
Managing these concurrent reactions requires a careful balancing act of pH, temperature, catalyst choice, and stoichiometry to favor the desired pathway and minimize side products. The choice of reaction modality—sequential or concurrent—depends heavily on the specific application and the desired final properties of the material.
Polymerization Studies Involving 4 Trimethoxysilyl Butane 1,2 Epoxide
Homopolymerization of the Epoxide Moiety
Homopolymerization of 4-(Trimethoxysilyl)butane-1,2-epoxide proceeds through the ring-opening of its epoxide group, leading to the formation of a polyether backbone with pendant trimethoxysilylbutane side chains. This reaction can be initiated through various mechanisms, including cationic, anionic, and photoinitiated pathways.
The cationic ring-opening polymerization (CROP) of epoxides is a chain-growth process initiated by strong Brønsted or Lewis acids. In the case of silane-functionalized epoxides, the polymerization kinetics can be studied using methods like nonisothermal differential scanning calorimetry (DSC). The process often involves two concurrent mechanisms: the activated chain end (ACE) and the activated monomer (AM) processes mdpi.com.
The ACE mechanism involves the sequential addition of monomer units to a growing polymer chain with a cationic active center, typically a tertiary oxonium ion. The AM mechanism involves the protonation of the monomer, which then reacts with the hydroxyl end-group of a polymer chain.
While specific kinetic data for this compound is not extensively detailed, studies on analogous systems provide insight. For instance, the kinetics of cationic thermopolymerization of an epoxy resin in the presence of γ-glycidoxypropyltrimethoxysilane (GPTS), a structurally similar silane (B1218182) coupling agent, have been investigated. The introduction of the epoxy-functional silane was found to shorten the gelation time compared to other silanes, attributed to its higher content of epoxy groups and lower activation energy mdpi.com. The apparent activation energy (Ea) for such systems can be calculated, providing a quantitative measure of the reaction's energy barrier.
Table 1: Apparent Activation Energy (Ea) in Cationic Polymerization of an Epoxy System with GPTS mdpi.com
| Polymerization Mechanism | Apparent Activation Energy (Ea) (kJ/mol) |
| Activated Chain End (ACE) | 71.4 |
| Activated Monomer (AM) | 89.2 |
Data is for a reference epoxy resin system containing γ-glycidoxypropyltrimethoxysilane (GPTS) and serves as an illustrative model.
Anionic ring-opening polymerization (AROP) of epoxides is typically initiated by strong bases or nucleophiles. These polymerizations can proceed in a controlled or living manner, allowing for the synthesis of well-defined polymers with predictable molecular weights and narrow dispersities tdl.org. The kinetics of AROP are highly dependent on the structure of the epoxide monomer, particularly the nature of the substituent on the oxirane ring.
Kinetic studies on a variety of epoxide monomers using initiating systems like benzyl alcohol/tBuP4 have shown that the polymerization follows first-order kinetics with respect to the monomer researchgate.netrsc.org. The reactivity is significantly influenced by the electronic and steric effects of the side chains. Epoxides with electron-withdrawing groups or heteroatoms in their side chains often exhibit higher propagation rates researchgate.netrsc.org.
A general reactivity scale for different epoxide monomers has been established, which can be used to predict the relative polymerization rate of this compound. Given its alkyl side chain with a terminal silane group, its reactivity would likely be comparable to other alkyl-substituted epoxides.
Table 2: Relative Reactivity Scale of Epoxide Monomers in AROP researchgate.netrsc.org
| Monomer | Relative Propagation Rate Constant (kp) |
| Benzyl glycidyl ether (BnGE) | Highest |
| Allyl glycidyl ether (AGE) | High |
| Ethoxyethyl glycidyl ether (EEGE) | Medium |
| tert-Butyl glycidyl ether (tBuGE) | Low |
| 1,2-epoxypropane (PO) | Lower |
| 1,2-epoxybutane (B156178) (BO) | Lowest |
This table illustrates the influence of side-chain structure on polymerization kinetics for various epoxides.
Photoinitiated cationic polymerization is a highly efficient method for curing epoxy-functionalized materials, offering spatial and temporal control nih.gov. The process is initiated by the photolysis of a photoinitiator, such as a triarylsulfonium salt, which generates a strong Brønsted acid upon UV irradiation researchgate.netamazonaws.com. This photogenerated acid then initiates the ring-opening polymerization of the epoxide groups researchgate.net.
The curing process can be monitored quantitatively by techniques like infrared spectroscopy, tracking the disappearance of the characteristic epoxy group absorption band amazonaws.com. Silane coupling agents containing epoxy groups are frequently incorporated into these formulations. While they may not always accelerate the polymerization rate, they are crucial for ensuring compatibility and covalent bonding within the polymer network and to substrates nycu.edu.tw. For instance, 3-glycidyloxypropyl trimethoxysilane has been used to functionalize silica (B1680970) surfaces, which are then used for surface-initiated photopolymerization to create composite materials mdpi.com. The polymerization proceeds rapidly, often leading to a fully cured, insoluble material within seconds of UV exposure amazonaws.com.
Copolymerization with Diverse Monomers
The ability of this compound to copolymerize with other monomers via its epoxide functionality allows for the synthesis of a wide range of functional polymers with tailored properties.
This compound can undergo ring-opening copolymerization (ROCOP) with other cyclic ethers (e.g., tetrahydrofuran) and oxiranes. This process enables the incorporation of the trimethoxysilyl functionality into various polyether backbones. Such copolymerizations can be used to modify the physical and chemical properties of the resulting material, such as its polarity, thermal stability, and mechanical strength.
The terpolymerization of epoxides with carbon dioxide and other cyclic monomers, such as cyclic esters or anhydrides, is a well-established method for producing aliphatic polycarbonates and polyesters mdpi.com. By analogy, this compound can be integrated into such systems, yielding polymers that contain polycarbonate, polyether, and potentially polyester segments, all while bearing the reactive silane group for subsequent crosslinking or surface modification.
The true utility of this compound is realized in hybrid polymerization systems. The molecule acts as a bridge between organic and inorganic materials. The epoxide group allows for its integration into an organic polymer matrix through the polymerization methods described above. Simultaneously, the trimethoxysilyl group is available for hydrolysis and condensation reactions (a sol-gel process), forming a rigid and stable inorganic polysiloxane (Si-O-Si) network.
This dual reactivity allows for the in-situ formation of organic-inorganic hybrid polymers. For example, the homopolymerization or copolymerization of the epoxide moiety can proceed first, followed by the acid- or base-catalyzed hydrolysis and condensation of the pendant trimethoxysilyl groups. This creates a crosslinked network where organic polyether chains are covalently linked through inorganic silica-like nodes, resulting in materials with enhanced thermal stability, mechanical strength, and surface properties.
Controlled Polymer Architectures: Block and Graft Copolymers
The synthesis of well-defined block and graft copolymers offers a pathway to materials with tailored properties by combining the distinct characteristics of different polymer segments. The incorporation of this compound into these architectures allows for the introduction of reactive silyl (B83357) groups, which can be utilized for subsequent crosslinking or surface modification.
Controlled polymerization techniques are essential for the synthesis of such structured copolymers. While specific studies detailing the direct use of this compound in living anionic polymerization or controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are not extensively documented in publicly available literature, the principles of these methods can be applied to functional epoxides.
For instance, in a "grafting from" approach, a polymer backbone with initiating sites can be used to initiate the polymerization of this compound, resulting in grafts with pendant trimethoxysilyl groups. Conversely, a "grafting to" method would involve the synthesis of a polymer with reactive silyl groups from this epoxide, which is then attached to a pre-existing polymer backbone.
Anionic ring-opening polymerization of functional epoxides is a well-established method for producing polymers with controlled molecular weights and narrow polydispersity. This technique could theoretically be employed to synthesize block copolymers where one block is derived from this compound. The living nature of the polymerization would allow for the sequential addition of another monomer to form a diblock copolymer.
The following table outlines a hypothetical synthetic approach for a block copolymer utilizing anionic polymerization:
| Step | Description | Monomer(s) | Initiator | Resulting Structure |
| 1 | Anionic ring-opening polymerization of the first monomer. | Monomer A (e.g., ethylene oxide) | Organometallic (e.g., n-butyllithium) | Living polymer chain of poly(A) |
| 2 | Addition and polymerization of the second functional monomer. | This compound | - | Living diblock copolymer poly(A)-b-poly(this compound) |
| 3 | Termination of the living polymerization. | Terminating agent (e.g., methanol) | - | Diblock copolymer with pendant trimethoxysilyl groups |
Network Formation and Crosslinking Architectures
The trimethoxysilyl group of this compound is a key functional moiety for the formation of crosslinked networks. Through hydrolysis and subsequent condensation reactions, stable siloxane (Si-O-Si) bonds are formed, leading to three-dimensional polymer networks.
Siloxane Network Formation during Polymerization
The formation of a siloxane network from polymers containing this compound typically occurs in the presence of water and a catalyst (acidic or basic). The process involves two main steps:
Hydrolysis: The methoxy (B1213986) groups (-OCH3) on the silicon atom are replaced by hydroxyl groups (-OH).
Condensation: The newly formed silanol (B1196071) groups react with each other or with remaining methoxy groups to form siloxane bridges, releasing water or methanol (B129727) as a byproduct.
The kinetics of these reactions are influenced by several factors, including pH, temperature, water-to-silane ratio, and the presence of catalysts. nih.gov Studies on similar organoalkoxysilanes have shown that the rates of hydrolysis and condensation can be controlled to tailor the final network structure. nih.gov For example, acidic conditions generally promote hydrolysis, while basic conditions favor condensation. nih.gov
The in-situ formation of these siloxane networks during the polymerization of the epoxide ring can lead to hybrid organic-inorganic materials with enhanced thermal and mechanical properties.
A study on the hydrolysis and condensation of a similar compound, γ-glycidoxypropyltrimethoxysilane (γ-GPS), provides insights into the kinetic behavior. The pseudo-first-order rate constant for the initial hydrolysis step was determined at a specific pH and temperature. researchgate.net
| Parameter | Value | Reference |
| Compound | γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | researchgate.net |
| Condition | 2 wt% aqueous dilution, pH 5.4, 26°C | researchgate.net |
| Pseudo-first order rate constant (first hydrolysis step) | 0.026 min⁻¹ | researchgate.net |
Interpenetrating Polymer Networks (IPNs) Incorporating Epoxysilane
Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more polymer networks are at least partially interlaced on a molecular scale but not covalently bonded to each other. The use of this compound in IPN formation allows for the creation of a polysiloxane network within another polymer matrix, often an epoxy-based network.
A patent describes a method for preparing an IPN with an epoxy network intertwined with a polysiloxane network. google.com This is achieved by the simultaneous polymerization of an epoxy resin and the hydrolytic polycondensation of silane groups. google.com Epoxysilanes are mentioned as a potential source for the silane component. google.com The process involves mixing the silane with an epoxy resin, distributing water throughout the mixture, and then reacting the epoxy resin with a curing agent while the silane undergoes hydrolytic polycondensation. google.com This simultaneous formation of both networks is crucial for achieving a high degree of interpenetration.
The resulting IPNs can exhibit synergistic properties, combining the characteristics of both the epoxy and the polysiloxane networks, such as improved solvent and acid resistance compared to the unmodified epoxy polymer. google.com
Gelation Kinetics and Network Density Investigations
The transition from a liquid state (sol) to a solid-like state (gel) during the formation of a crosslinked network is known as gelation. The study of gelation kinetics provides valuable information about the rate of network formation and the time to reach the gel point. For systems containing this compound, gelation is driven by the formation of the siloxane network.
The kinetics of gelation are influenced by the same factors that affect hydrolysis and condensation rates, such as catalyst type and concentration, temperature, and reactant concentrations. nih.gov Techniques like rheometry can be used to monitor the change in viscosity and determine the gel point.
Network density, a measure of the number of crosslinks per unit volume, is a critical parameter that influences the mechanical properties of the final material, such as modulus and hardness. In polymers derived from this compound, the network density is primarily determined by the extent of the siloxane crosslinking.
The following table summarizes factors influencing gelation and network density:
| Factor | Influence on Gelation and Network Density |
| Catalyst | Affects the rates of hydrolysis and condensation, thereby influencing the speed of gelation and the final crosslink density. |
| Water Content | A sufficient amount of water is necessary for the hydrolysis of the trimethoxysilyl groups, which is a prerequisite for crosslinking. |
| Temperature | Higher temperatures generally accelerate the hydrolysis and condensation reactions, leading to faster gelation. |
| Monomer Concentration | Higher concentrations of the epoxysilane can lead to a higher network density. |
Advanced Material Science Applications of 4 Trimethoxysilyl Butane 1,2 Epoxide
Surface Modification and Functionalization Strategies
The strategic application of 4-(Trimethoxysilyl)butane-1,2-epoxide is central to modern surface modification techniques. Its ability to alter the surface chemistry of substrates is leveraged to improve adhesion, create functionalized surfaces, and develop sophisticated coating systems.
Adhesion Promotion in Organic-Inorganic Interfaces
The primary function of this compound in many applications is to act as an adhesion promoter at the boundary between organic polymers and inorganic substrates. researchgate.net The molecule forms a durable chemical bridge that enhances the bond strength and longevity of composite materials. Research has demonstrated that organosilane layers containing epoxy functional groups can be incorporated into the organic binder of adhesives, leading to increased bond strength with metal substrates. researchgate.net
When applied to a surface, the trimethoxysilyl groups hydrolyze and condense to form a polysiloxane layer that is covalently bonded to the inorganic substrate. The outward-facing epoxy groups are then available to react with the polymer matrix during the curing process. This creates a seamless transition from the inorganic to the organic phase, significantly improving the mechanical integrity of the interface. For instance, studies on polyurethane adhesives have shown that the use of organic-inorganic hybrid adhesion promoters synthesized from alkoxysilanes, including those with epoxy groups, can more than double the adhesive strength on metal substrates. researchgate.net
The effectiveness of this adhesion promotion is highlighted in applications involving the bonding of polyurethane to steel, where organic-inorganic hybrid nanoparticles containing alkoxysilane groups have been shown to significantly enhance performance. nih.gov The mechanism involves the silane's methoxy (B1213986) groups chemically binding to the silanols on glass or metal oxide surfaces, leaving the reactive organic group (in this case, epoxide) available to interact with the polymer. nih.gov
Covalent Grafting onto Inorganic Substrates (e.g., metals, ceramics, nanoparticles)
Covalent grafting is the process of chemically attaching molecules to a surface to modify its properties. This compound is an ideal candidate for this process due to the robust covalent bonds it forms with inorganic materials. The trimethoxysilyl group facilitates a strong attachment to substrates rich in hydroxyl groups, such as metals (like aluminum and steel), ceramics, and nanoparticles. nih.govmdpi.com
The grafting process typically involves the following steps:
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form silanol (B1196071) groups (-Si-OH).
Condensation: These silanol groups then react with hydroxyl groups on the inorganic substrate, forming stable Si-O-Substrate bonds and releasing water. They can also react with other silanol groups to form a cross-linked polysiloxane network on the surface.
Functionalization: The surface is now functionalized with reactive epoxide rings, ready for subsequent reactions with organic molecules. sikemia.com
This technique is used to create surfaces with specific functionalities. For example, grafting this epoxysilane onto silica (B1680970) nanoparticles creates a core-shell structure where the inorganic core is functionalized with a reactive organic shell, which can then be integrated into a polymer matrix.
Development of Advanced Coating Technologies
In the realm of advanced coatings, this compound is instrumental in the formulation of protective and functional films. Its bifunctional nature allows for the creation of hybrid coatings that exhibit the properties of both their organic and inorganic components, such as the scratch resistance of ceramics and the flexibility of polymers. mdpi.comnih.gov
These hybrid coatings are often synthesized using the sol-gel process. mdpi.comnih.gov The epoxysilane is co-hydrolyzed and co-condensed with other precursors, like tetraethyl orthosilicate (B98303) (TEOS), to form a cross-linked network. The resulting coating has a hybrid structure where the organic epoxy groups are covalently integrated into the inorganic silica network. Such coatings can be designed to be superhydrophobic, corrosion-resistant, and highly durable. nih.govmdpi.com For example, the incorporation of an epoxysilane into a sol-gel formulation has been shown to increase the durability of superhydrophobic coatings on fabrics. nih.gov
The use of epoxysilanes in coatings for aluminum and other metals provides excellent corrosion protection by enhancing the adhesion of the protective polymer layer and creating a barrier against moisture ingress. mdpi.com
Hybrid Organic-Inorganic Materials and Nanocomposites
The integration of this compound into materials at a molecular level gives rise to hybrid organic-inorganic materials and nanocomposites with enhanced properties. These materials combine the advantages of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). mdpi.commdpi.com
Sol-Gel Derived Hybrid Systems
The sol-gel process is a versatile method for producing hybrid materials with a high degree of homogeneity. mdpi.comnih.gov It involves the transition of a colloidal solution (sol) into a gel-like network. When this compound is used in a sol-gel synthesis, its trimethoxysilyl groups participate in the hydrolysis and condensation reactions that form the inorganic (silica) network. mdpi.commdpi.com
The key features of using this epoxysilane in sol-gel systems include:
Covalent Integration: The epoxy functional group becomes an integral part of the final hybrid material, covalently linked to the inorganic backbone. mdpi.com
Molecular-Level Dispersion: This method allows for a very fine dispersion of the organic and inorganic phases, avoiding the issues of aggregation often seen when simply mixing nanoparticles into a polymer. mdpi.com
Tunable Properties: By varying the ratio of the epoxysilane to other sol-gel precursors, the mechanical, thermal, and optical properties of the resulting hybrid material can be precisely controlled. researchgate.net
These sol-gel derived hybrids are used in a variety of applications, from creating scratch-resistant coatings to fabricating functional materials for optical and electronic devices. mdpi.comnih.gov
Reinforcement of Polymer Matrices via Epoxysilane Integration
The incorporation of this compound is a proven strategy for reinforcing polymer matrices. By acting as a coupling agent, it improves the stress transfer between the polymer and inorganic fillers (such as glass fibers or silica nanoparticles), leading to a composite material with superior mechanical properties. mdpi.com
When blended into a polymer system with inorganic fillers, the silane (B1218182) migrates to the filler-polymer interface. The trimethoxysilyl end bonds to the inorganic filler, while the epoxy end reacts with the polymer matrix. This creates a strong interfacial bond that prevents delamination and cracking under load. The result is an increase in properties such as:
Tensile strength
Flexural modulus
Impact resistance
Compressive properties researchgate.net
Fabrication of Functionalized Silica-Based Nanostructures
The synthesis of functionalized silica nanostructures is a cornerstone of nanotechnology, and this compound, along with its close analogues like (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), plays a crucial role in this process. The primary method involves introducing the silane during the formation of silica nanoparticles (SiNPs), typically via a sol-gel process like the Stöber method.
In a typical synthesis, a silica precursor such as tetraethylorthosilicate (TEOS) is hydrolyzed and condensed in an alcohol-water medium with a base catalyst. nih.gov By introducing the epoxy-silane during this process, it co-condenses with the TEOS. The trimethoxysilyl groups of the epoxy-silane hydrolyze to form silanols, which then integrate into the growing silica network, effectively grafting the epoxy-functional butane (B89635) chain onto the nanoparticle surface. This method allows for control over the size and the degree of surface functionalization of the resulting nanoparticles. nih.gov
An alternative "post-grafting" approach involves synthesizing plain silica nanoparticles first and then reacting their surface silanol (Si-OH) groups with the epoxy-silane. While feasible, this method can sometimes result in lower surface coverage of the functional groups compared to the one-pot co-condensation method. nih.gov The resulting epoxy-functionalized silica nanoparticles are highly valuable intermediates. The surface epoxy groups are reactive and can be opened by various nucleophiles, such as amines, to covalently attach other molecules, including dyes, drugs, or biomolecules like antibodies, creating highly tailored nanostructures for specific applications. nih.govnih.gov
Role as a Coupling Agent in Composite Materials
The mechanism involves a two-step reaction. First, the trimethoxysilyl group of the silane hydrolyzes in the presence of water to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers or fibers (like glass, silica, or metal hydroxides), forming stable covalent oxane bonds (e.g., Si-O-Filler). scielo.br Second, the organofunctional epoxy group at the other end of the molecule can react and form covalent bonds with the polymer matrix, for example, by reacting with amine hardeners in an epoxy resin system. This dual reaction creates a strong, durable link across the interface.
In fiber-reinforced composites, the interface between the fiber and the polymer matrix is often the weakest point. Poor adhesion can lead to delamination and premature failure under load. Treating fibers with this compound or analogous epoxy-silanes significantly improves this interfacial adhesion.
Research on glass/epoxy composites has demonstrated the effectiveness of using an epoxy-functional silane, Dynasylan GLYMO, to treat aluminum hydroxide (B78521) fillers, which act as a secondary reinforcement and flame retardant. mdpi.com The silane treatment enhances the compatibility between the inorganic filler and the epoxy matrix, leading to substantial improvements in mechanical strength. mdpi.com Similarly, studies on natural fibers, such as hemp, have shown that surface treatment with an epoxy-silane improves interfacial adhesion with a polyamide matrix, enhancing the tribological and mechanical properties of the resulting biocomposite. researchgate.net The epoxy group of the silane provides a reactive site that can bond with the polymer, ensuring that the fibers are chemically integrated into the matrix, which leads to more efficient load transfer and improved composite performance. researchgate.netmdpi.com
Table 1: Effect of Epoxy-Silane Treatment on Mechanical Properties of Glass/Epoxy Composites with Aluminum Hydroxide (ATH) Filler
| Filler Content (wt%) | Silane Treatment | Tensile Strength (MPa) | Flexural Strength (MPa) |
| 10% ATH | None | 269 | 365 |
| 10% ATH | 1% Dynasylan Glymo | 338 | 486 |
| Improvement | +25.7% | +33.2% |
Data adapted from a study on silane-treated aluminum hydroxide fillers in glass/epoxy composites. mdpi.com
The uniform dispersion of particulate fillers (e.g., silica, alumina (B75360), aluminum hydroxide) within a polymer matrix is crucial for achieving enhanced and isotropic properties. However, inorganic nanoparticles have a strong tendency to agglomerate in a non-polar polymer matrix due to their high surface energy. mdpi.com
Treating the surface of these particles with this compound mitigates this issue. The silane molecules form a layer on the particle surface, which reduces inter-particle attractions and improves compatibility with the surrounding polymer resin. researchgate.netresearchgate.net This leads to a more homogeneous dispersion of the filler throughout the composite. researchgate.net
Studies on epoxy composites filled with silane-modified silica have shown that the treated particles disperse evenly, reduce stress concentration, and act as crack inhibitors, leading to a significant toughening effect. researchgate.net Research on alumina (Al₂O₃) nanoparticles in epoxy resin also confirms that silane surface modification is key to preventing agglomeration and improving load transfer efficiency, resulting in higher tensile strength and hardness. mdpi.com The improved bonding prevents the particles from being easily pulled out of the matrix under stress, leading to a composite material with superior mechanical integrity. scielo.brmdpi.com
Table 2: Influence of Silane-Modified Al₂O₃ Nanofiller on Epoxy Composite Properties
| Filler Content (wt%) | Filler Modification | Tensile Strength (MPa) | Hardness (Shore D) |
| 0% | None (Pure Epoxy) | 34.8 | 80 |
| 1% | Silane-Modified Nano-Al₂O₃ | 51.9 | 85 |
| Improvement | +49.1% | +6.3% |
Data adapted from a study on epoxy composites reinforced with silane-modified Al₂O₃ nanoparticles. mdpi.com
Specialized Coatings and Films
In the field of coatings, this compound serves as a key component for creating advanced films with tailored properties. Its ability to form a cross-linked siloxane network provides hardness and chemical resistance, while the epoxy group allows for covalent integration into organic polymer binders, enhancing adhesion and durability. This dual functionality is exploited in protective, barrier, and optical coatings.
Epoxy-silanes are used to formulate high-performance coatings that protect metallic substrates, such as aluminum alloys, from corrosion. mdpi.com When incorporated into an epoxy coating, the silane migrates to the coating-metal interface. There, its hydrolyzed silanol groups form strong, covalent Si-O-Metal bonds with the metal's native oxide layer, dramatically improving adhesion. researchgate.net This enhanced adhesion prevents delamination, a primary cause of coating failure.
Furthermore, the silane molecules cross-link with themselves and with the epoxy resin, creating a denser, less permeable coating. mdpi.com This increased cross-link density forms a more effective barrier against the penetration of corrosive agents like water, oxygen, and chloride ions. paint.org Studies have shown that modifying an epoxy coating with a silane prepolymer significantly enhances its protective properties, as evidenced by electrochemical impedance spectroscopy (EIS), which measures a coating's resistance to ion flow. mdpi.com
Table 3: Corrosion Resistance Performance of Silane-Modified Epoxy Coating on Aluminum Alloy
| Coating Type | Immersion Time | Coating Capacitance (C_c) (F/cm²) | Charge Transfer Resistance (R_ct) (Ω·cm²) |
| Standard Epoxy | 7 days | 1.87 x 10⁻⁹ | 1.21 x 10⁷ |
| Bis-Silane Modified Epoxy | 7 days | 9.12 x 10⁻¹⁰ | 1.08 x 10⁸ |
| Performance Change | Lower (Better Barrier) | Higher (Better Protection) |
Data adapted from a study on bis-silane modified epoxy coatings for aluminum alloys. mdpi.com A lower coating capacitance and higher charge transfer resistance indicate superior corrosion protection.
For applications in optics and displays, coatings must be both durable and highly transparent. This compound and its analogues are used to create optically clear, scratch-resistant hybrid coatings through a sol-gel process. mdpi.com
In these formulations, the silane is hydrolyzed and condensed to form an inorganic siloxane (Si-O-Si) network, which provides exceptional hardness. Simultaneously, the epoxy groups are reacted with a curing agent (e.g., an amine) to form a co-penetrating organic polymer network. mdpi.com This "double-cross-linked" structure results in coatings that combine the hardness of glass with the flexibility of a polymer. Research has shown that such coatings can achieve a pencil hardness of greater than 9H—the highest level on the scale—making them extremely resistant to scratching, while maintaining optical transmittance above 90%. mdpi.comresearchgate.net The nanoscale integration of the organic and inorganic phases prevents light scattering, ensuring clarity. These properties make such coatings ideal for protecting sensitive surfaces like touch screens, lenses, and solar panels without compromising their optical performance. researchgate.net
Table 4: Properties of Optically Transparent and Scratch-Resistant Hybrid Coatings
| Coating Formulation | Pencil Hardness | Optical Transmittance (%) | Feature |
| Pure Polysiloxane | < 6H | ~92% | Standard Hardness |
| Polysiloxane + 0.75 wt% Epoxy-Modified Silica | > 9H | > 91% | Ultra-Scratch-Resistant |
| GPTES-based Double Cross-Link | > 8H | > 90% | Excellent Scratch Resistance & Hydrophobicity |
Data adapted from studies on scratch-resistant polysiloxane coatings and organosilicon-epoxy resin coatings. mdpi.comresearchgate.net
Mechanistic Investigations and Theoretical Studies
Computational Chemistry Approaches for Reactivity Prediction and Mechanism Elucidation
Computational chemistry provides powerful tools to model and predict the chemical behavior of complex molecules like 4-(trimethoxysilyl)butane-1,2-epoxide at a molecular level. These methods allow for the calculation of molecular structures, orbitals, and energy levels, offering insights into reaction mechanisms that are often difficult to obtain through experimental means alone. bohrium.com
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on the ring-opening of this compound are not widely available in the public domain, studies on analogous epoxide systems provide significant insights into the potential mechanisms.
For instance, DFT studies on the ring-opening of other epoxides, such as 1,2-epoxyoctane (B1223023), catalyzed by Lewis acids like tris(pentafluorophenyl)borane, have detailed the transition states and intermediates involved. nih.gov These studies suggest that the reaction can proceed through a conventional Lewis acid-catalyzed pathway or a non-conventional, water-mediated mechanism. nih.gov In the conventional pathway, the Lewis acid activates the epoxide, making it more susceptible to nucleophilic attack. The water-mediated mechanism involves water molecules in the transition state, influencing both reactivity and regioselectivity. nih.gov
Furthermore, research on epoxide ring-opening mediated by frustrated Lewis pairs (FLPs) has also been explored using DFT. nih.govresearchgate.net This mechanism involves the activation of the epoxide by the Lewis acidic component of the FLP, followed by a nucleophilic attack from the Lewis basic component of a second FLP molecule. nih.govresearchgate.net Such computational studies are crucial for understanding the regioselectivity and stereoselectivity of epoxide ring-opening reactions.
Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. Reactive MD simulations, using force fields like ReaxFF, have been employed to investigate the silanization of silica (B1680970) surfaces by alkyltrimethoxysilanes, which are structurally similar to this compound. acs.org
These simulations have provided detailed insights into the two primary mechanisms of silane (B1218182) grafting to a hydroxylated surface:
Direct condensation: The alkoxysilane reacts directly with the surface silanol (B1196071) groups.
Two-step hydrolysis-condensation: The alkoxysilane first undergoes hydrolysis to form a silanol, which then condenses with the surface. acs.org
Quantum chemical calculations are instrumental in determining the structures and energies of intermediates and transition states along a reaction pathway. For the hydrolysis of alkoxysilanes, these calculations support a general mechanism involving the protonation of an alkoxy group (in acidic conditions) or nucleophilic attack by a hydroxide (B78521) ion (in basic conditions), followed by the displacement of the alcohol to form a silanol. researchgate.net
In the context of epoxide ring-opening, quantum chemical calculations can elucidate the nature of the transition state, for example, whether it proceeds via an SN1 or SN2-like mechanism. For the reaction of epoxides with nucleophiles, the calculations can predict the regioselectivity of the attack, i.e., whether the nucleophile will attack the more or less substituted carbon of the epoxide ring. The study on the ring-opening of 1,2-epoxyoctane using DFT provided detailed geometries and energies for the various intermediates and transition states in the proposed reaction network. nih.gov
Reaction Kinetics and Thermodynamic Analysis
The study of reaction kinetics and thermodynamics provides quantitative data on reaction rates, activation energies, and the influence of various parameters on the reaction pathway.
The activation energy (Ea) is a critical parameter that quantifies the energy barrier that must be overcome for a reaction to occur. For organofunctional silanes, the activation energy for hydrolysis and condensation can be determined experimentally by monitoring the reaction progress at different temperatures.
A comprehensive review of the polymerization of alkoxysilanes reports activation energies for the hydrolysis of various silanes. nih.gov For example, the activation energy for the hydrolysis of aminotriethoxy silane (APTES) was found to be 34.4 kJ/mol for the initial step and 30.6 kJ/mol for the secondary step. nih.gov For the hydrolysis of γ-glycidoxypropyltrimethoxysilane (GPS), a close structural analog of this compound, the activation energy for the hydrolysis was calculated to be 57 kJ/mol. google.com Another study on GPS estimated the activation energy for the epoxy ring-opening, leading to the formation of a diol, to be 68.4 kJ/mol. researchgate.net
The table below summarizes some reported activation energies for the hydrolysis of different alkoxysilanes.
| Silane | Reaction Step | Activation Energy (kJ/mol) | Reference |
| Aminotriethoxy silane (APTES) | Initial Hydrolysis | 34.4 | nih.gov |
| Aminotriethoxy silane (APTES) | Secondary Hydrolysis | 30.6 | nih.gov |
| γ-Glycidoxypropyltrimethoxysilane (GPS) | Hydrolysis | 57 | google.com |
| γ-Glycidoxypropyltrimethoxysilane (GPS) | Epoxy Ring-Opening (Diol formation) | 68.4 | researchgate.net |
| Methyltriethoxy silane (MTES) | Hydrolysis (pH 3.13) | 57.61 | nih.gov |
| Tetraethoxy silane (TEOS) | Hydrolysis (pH 3.13) | 31.52 | nih.gov |
This table is based on data from the literature and is intended for illustrative purposes. The specific reaction conditions can significantly influence the activation energy.
Under acidic conditions, the hydrolysis of alkoxysilanes to form silanols is generally faster than the subsequent condensation reactions. researchgate.net This allows for the formation of stable solutions of silanols. In contrast, under basic conditions, the condensation reaction is often faster, leading to rapid gelation. researchgate.net
For many organofunctional silanes, the rate of hydrolysis is influenced by the nature of the organic substituent. nih.govresearchgate.net Electron-withdrawing groups can increase the rate of hydrolysis, while bulky groups can decrease it due to steric hindrance. researchgate.net A study on γ-glycidoxypropyltrimethoxysilane (GPS) found that at ambient temperature, hydrolysis and condensation occur on very different time scales, with hydrolysis taking a few hours and condensation taking several weeks. researchgate.net A pseudo-first-order rate constant for the first hydrolysis step of GPS was calculated to be 0.026 min-1. researchgate.net
Advanced Characterization Techniques for 4 Trimethoxysilyl Butane 1,2 Epoxide Within Materials
Structural Analysis of Siloxane Networks and Hybrid Materials
The conversion of 4-(trimethoxysilyl)butane-1,2-epoxide monomers into a cross-linked polysiloxane network is a complex process involving hydrolysis and condensation reactions. The final three-dimensional structure of this network is a primary determinant of the material's properties.
Solid-state NMR spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of specific nuclei within a material. For materials derived from this compound, ²⁹Si and ¹³C NMR are particularly insightful.
²⁹Si NMR provides direct information about the condensation state of the silicon atoms. The chemical shifts of silicon are highly sensitive to the number of bridging oxygen atoms (siloxane bonds, Si-O-Si) connected to the silicon atom. This allows for the quantification of different structural units within the siloxane network. These units are commonly designated as Tⁿ structures, where 'T' signifies a trifunctional silicon atom (derived from a precursor with three hydrolyzable alkoxy groups) and 'n' is the number of bridging oxygen atoms.
T⁰ : Represents the unreacted or fully hydrolyzed monomer, R-Si(OH)₃.
T¹ : A silicon atom bonded to one other silicon atom through an oxygen bridge.
T² : A silicon atom connected to two other silicon atoms, typically found in linear chains or cyclic structures. researchgate.net
T³ : A fully condensed silicon atom, bonded to three other silicon atoms, forming a highly cross-linked network. researchgate.net
The relative abundance of these Tⁿ species, determined from the integrated intensities of their respective NMR signals, allows for the calculation of the degree of condensation (DOC), a critical parameter for assessing network formation and predicting material properties. researchgate.net High-resolution solution ²⁹Si NMR can also be used to analyze the microstructure and sequence distribution in polysiloxane copolymers. osti.gov For instance, major resonances for dimethyl and diphenyl silicone species appear at distinct chemical shifts (around -21.6 ppm and -47.4 ppm, respectively), allowing for detailed structural assignment. osti.gov
¹³C NMR complements the ²⁹Si data by providing information about the organic part of the molecule. It can confirm the integrity of the epoxybutane group throughout the hydrolysis and condensation process and detect any side reactions. Specific carbons, such as those in the epoxy ring and the butyl chain, can be assigned, and changes in their chemical shifts can indicate reactions at the epoxy site, for example, during curing with a resin or amine.
| NMR Nucleus | Information Gained | Typical Application for this compound |
| ²⁹Si | Local silicon environment, degree of siloxane cross-linking | Quantifying T⁰, T¹, T², and T³ structures to determine the degree of condensation in the formed polysiloxane network. researchgate.netresearchgate.net |
| ¹³C | Integrity and reaction of the organic functional group | Confirming the presence of the epoxy ring after grafting and monitoring its ring-opening reaction during composite curing. |
This table is generated based on data from the text.
X-ray scattering techniques are essential for analyzing the structure of materials at different length scales. psu.eduresearchgate.net
X-ray Diffraction (XRD) is primarily used to investigate crystalline structures within a material. researchgate.net While the polysiloxane networks formed from this compound are typically amorphous, XRD is crucial when the silane (B1218182) is used to modify crystalline fillers or substrates. The technique can be used to:
Identify the crystalline phases of fillers (e.g., silica (B1680970), metal oxides) within a composite.
Assess whether the silane treatment affects the crystallinity of the filler or the polymer matrix.
Detect the presence of any ordered domains within the hybrid material.
Small-Angle X-ray Scattering (SAXS) provides information on structural features on the nanometer scale (typically 1-100 nm), making it ideal for characterizing the morphology of amorphous and semi-crystalline materials. psu.edumalvernpanalytical.com For hybrid materials containing this compound, SAXS is used to determine:
The size, shape, and distribution of filler particles or pores within the matrix. malvernpanalytical.com
The correlation distance between reinforcing particles or domains.
The structure of self-assembled silane layers on a substrate.
Changes in morphology during the sol-gel process or composite curing.
Together, XRD and SAXS provide a comprehensive picture of the material's structure, from the atomic arrangement in crystalline domains to the larger-scale morphology of the siloxane network and filler distribution. researchgate.net
Spectroscopic Probing of Interfacial Interactions and Covalent Bonding
The efficacy of this compound as a coupling agent hinges on its ability to form stable covalent bonds at the interface between an inorganic substrate and an organic polymer matrix. Spectroscopic techniques are vital for verifying and analyzing these interfacial interactions.
FTIR spectroscopy is a cornerstone technique for studying the chemical bonds within a material. nih.govnih.gov By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds, FTIR can track the chemical reactions of the silane.
The hydrolysis of the methoxy (B1213986) groups (Si-OCH₃) of this compound and the subsequent condensation to form siloxane (Si-O-Si) networks can be monitored by observing changes in the FTIR spectrum. researchgate.net Key vibrational bands include:
Si-O-CH₃ stretching: Disappearance of these peaks indicates hydrolysis.
Si-OH (silanol) stretching: Appearance and subsequent decrease of this broad band indicates the formation and consumption of silanol (B1196071) intermediates.
Si-O-Si stretching: The appearance and growth of this strong, broad absorption band (typically around 1000-1100 cm⁻¹) confirms the formation of the polysiloxane network. researchgate.net
Epoxy ring vibrations: Characteristic peaks for the epoxy group (e.g., around 910 cm⁻¹ and 1250 cm⁻¹) confirm the presence of the functional group. Their disappearance indicates the ring has opened and reacted.
Attenuated Total Reflectance (ATR-FTIR) is a surface-sensitive variant of FTIR that is particularly useful for analyzing the surfaces of materials and thin films. nih.govmdpi.commdpi.com By pressing a sample against a high-refractive-index crystal, an infrared spectrum of the top few micrometers of the sample can be obtained. mdpi.com This makes ATR-FTIR ideal for studying the chemical changes occurring at the interface of a silane-treated substrate, confirming the presence of the silane and its covalent linkage to the surface. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Analyzing this compound |
| Si-O-Si asymmetric stretch | ~1100-1000 | Confirms the formation of the cross-linked polysiloxane network. mdpi.com |
| Epoxy ring | ~910 | Indicates the presence of the reactive epoxy functional group. |
| Si-OH | ~945 | Represents intermediate silanol groups formed during hydrolysis. mdpi.com |
| C-H stretching (alkyl) | ~2930-2850 | Confirms the presence of the butane (B89635) chain of the silane. |
This table is generated based on data from the text.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface analysis technique that provides information about elemental composition and chemical bonding within the top 5-10 nm of a material's surface.
When analyzing a substrate treated with this compound, XPS can:
Confirm Elemental Composition: Detect the presence of silicon, oxygen, and carbon on the surface, confirming the deposition of the silane.
Determine Chemical States: High-resolution XPS spectra of specific elements can distinguish between different bonding environments. The Si 2p signal is particularly important, as its binding energy can differentiate between unhydrolyzed silane (Si-O-C), hydrolyzed silanols (Si-O-H), and condensed siloxane networks (Si-O-Si). researchgate.net For example, analysis of the Si 2p spectra can reveal the ratio of Si-O-Si to Si-O-C bonds, indicating the completeness of the condensation reaction on the surface. researchgate.net
Analyze Interfacial Bonding: By analyzing the O 1s and substrate-specific peaks (e.g., Al 2p, Fe 2p, Zn 2p), it is possible to identify the formation of covalent bonds between the silane and the substrate (e.g., Si-O-Metal).
Quantify Surface Coverage: The relative atomic concentrations of elements can be used to estimate the thickness and homogeneity of the silane layer. mdpi.com
XPS is therefore invaluable for providing direct evidence of the covalent linkage and chemical transformations of the silane coupling agent at the critical material interface. mdpi.com
Morphological and Microstructural Characterization of Composites
The performance of a composite material is heavily influenced by its internal morphology, specifically the dispersion of the filler within the polymer matrix and the quality of the interface between them. This compound is used to improve this interface, and characterization techniques are needed to verify its effect.
While the spectroscopic and scattering techniques mentioned above provide morphological data, they are often complemented by direct imaging methods. Electron microscopy, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) , is frequently used.
SEM is used to visualize the surface topography and fracture surfaces of composites. By comparing composites with and without the silane coupling agent, SEM images can reveal improvements in interfacial adhesion. A well-bonded interface typically shows the polymer adhering to the filler particles on a fracture surface, whereas a poorly-bonded interface shows clean pull-out of the filler, leaving voids.
TEM provides higher resolution images of the internal microstructure of the composite. It can be used to visualize the silane layer at the filler-matrix interface, assess the dispersion of nanoparticles, and identify any microstructural defects. researchgate.net
The combination of spectroscopic, scattering, and microscopic techniques provides a multi-scale and comprehensive understanding of how this compound functions within a material, from the formation of covalent bonds at the interface to the resulting macroscopic morphology of the composite.
Electron Microscopy (TEM, SEM) of Hybrid Materials and Interfaces
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the microstructure of materials modified with this compound.
Scanning Electron Microscopy (SEM) is extensively used to examine the surface morphology and the dispersion of fillers within the epoxysilane-modified matrix. In composites, SEM analysis of fracture surfaces provides crucial information about the adhesion between the matrix and reinforcing agents. For instance, studies on similar epoxy-silane systems reveal that the functionalization of nanoparticles with silanes promotes their efficient dispersion within the epoxy resin. nih.gov SEM images can distinguish between different failure mechanisms, such as brittle fracture or areas of plastic deformation. nih.gov The presence of agglomerates or a homogeneous distribution of particles can be directly observed, which is essential for quality control and understanding mechanical properties. nih.gov
Transmission Electron Microscopy (TEM) offers higher resolution, enabling the investigation of nanoscale features. It is particularly useful for visualizing the distribution of nano-sized additives, such as silicon quantum dots or other nanoparticles, within the hybrid material. mdpi.com Studies on bridged silsesquioxane systems have used TEM to confirm the presence of mesoscopically ordered, hexagonal symmetries and well-defined morphologies. researchgate.net TEM can also reveal the core-shell structure of modified nanoparticles and their interaction with the surrounding epoxysilane matrix. nih.gov
Table 1: Electron Microscopy Observations in Epoxysilane Hybrid Materials
| Technique | Observation | Significance |
|---|---|---|
| SEM | Dispersion of nanoparticles/fillers | Indicates the homogeneity of the composite material. nih.gov |
| Fracture surface morphology | Reveals adhesion quality and failure mechanisms. nih.gov | |
| Identification of agglomerates | Highlights potential weak points in the material structure. nih.gov | |
| TEM | Nanoscale particle distribution | Confirms dispersion at a higher resolution. mdpi.com |
| Ordered mesoporous structures | Characterizes the nanostructure of the hybrid material. researchgate.net | |
| Core-shell particle morphology | Visualizes the structure of functionalized nanoparticles. nih.gov |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to analyze the surface topography of materials at the nanoscale. For coatings and films containing this compound, AFM provides quantitative data on surface roughness and morphology.
AFM imaging can reveal that the modification of a surface with aminosilanes can result in the formation of flat layers interspersed with islands, and the resulting roughness depends on the specific silane and deposition conditions. wiley.com The technique is sensitive enough to detect subtle changes in surface topography that precede more significant degradation, for example, after exposure to UV radiation. mostwiedzy.pl In one study, the average surface roughness of an intact epoxy coating was found to be 1.02 µm. mostwiedzy.pl After prolonged UV exposure leading to degradation, AFM imaging showed significant cracking and an increase in surface defects. mostwiedzy.pl This makes AFM an essential tool for evaluating the durability and environmental resistance of epoxysilane-based coatings. researchgate.net
Table 2: Example of AFM Surface Roughness Data for an Epoxy Coating
| Coating Condition | Average Roughness (Ra) | Maximum Height Difference | Key Observation |
|---|---|---|---|
| Intact Coating | 1.02 µm | 2.03 µm | Relatively uniform surface with no significant defects. mostwiedzy.pl |
| After 12 Weeks UV Exposure | Not specified, but visibly increased | Not specified, but visibly increased | Topography shows large cracks and numerous point defects. mostwiedzy.pl |
Thermomechanical Properties of Epoxysilane-Modified Materials
The incorporation of this compound influences the thermomechanical behavior of the final material. Dynamic Mechanical Analysis (DMA) and Thermogravimetric Analysis (TGA) are standard methods for characterizing these properties.
Dynamic Mechanical Analysis (DMA) for Viscoelastic Behavior
Dynamic Mechanical Analysis (DMA) is used to measure the viscoelastic properties of materials, such as the storage modulus (E') and loss modulus (E''). netzsch.com These properties are determined as a function of temperature, providing critical information about the material's stiffness, glass transition temperature (Tg), and damping characteristics. mdpi.commdpi.com
For epoxysilane-modified materials, the storage modulus typically decreases as the temperature increases, with a sharp drop occurring in the glass transition region. dergipark.org.tr This transition signifies the change from a rigid, glassy state to a more flexible, rubbery state. techscience.com The peak of the loss modulus (E'') or the loss factor (tan δ) curve is often used to identify the glass transition temperature (Tg). dergipark.org.tr
The addition of fillers or modifiers to an epoxy matrix affects its viscoelastic properties. For example, reinforcing an epoxy matrix with fibers has been shown to increase the storage modulus, indicating an increase in stiffness. scielo.br Similarly, the incorporation of silica core/polydopamine shell nanoparticles into an aeronautical-grade epoxy resin resulted in an 8% increase in storage modulus at 30 °C and a 10 °C increase in the glass transition temperature, demonstrating improved thermomechanical performance. nih.gov
Table 3: DMA Results for Neat vs. Modified Epoxy Systems
| Material System | Storage Modulus (E') at 30°C | Glass Transition Temp. (Tg) | Reference Finding |
|---|---|---|---|
| Neat Epoxy Resin | ~2.3 GPa | Varies with specific epoxy/hardener | Baseline measurement for comparison. scielo.br |
| Epoxy + 30% Ramie Fibers | ~4.9 GPa | Slightly lower than neat epoxy | Fiber incorporation substantially increases stiffness. scielo.br |
| Neat Aeronautical Epoxy | Not specified | ~185 °C | Baseline for high-performance system. nih.gov |
| Epoxy + 5 wt% SiO2@PDA NPs | 8% increase vs. neat | ~195 °C (+10 °C vs. neat) | Nanoparticle addition improves thermal and mechanical properties. nih.gov |
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition
Thermogravimetric Analysis (TGA) evaluates the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. researchgate.net This analysis determines the onset temperature of decomposition and the degradation profile of materials modified with this compound.
The incorporation of siloxane moieties into an epoxy network generally enhances its thermal stability. researchgate.net This is observed as an increase in the temperature at which weight loss begins and a higher residual mass at elevated temperatures. For example, one study found that for an unmodified epoxy, the temperatures for 10% and 50% weight loss were 360 °C and 420 °C, respectively. researchgate.net For a system modified with 10 wt% siloxane, these temperatures increased to 369 °C and 430 °C, respectively, indicating improved thermal stability. researchgate.net The introduction of nanoscale fillers, such as silica or functionalized carbon nanotubes, into an epoxy matrix can also significantly improve thermal stability by acting as a barrier to thermal decomposition. nih.govresearchgate.netnih.gov
Table 4: TGA Data Comparing Neat and Siloxane-Modified Epoxy Systems
| Material System | Temp. for 10% Weight Loss | Temp. for 30% Weight Loss | Temp. for 50% Weight Loss |
|---|---|---|---|
| Unmodified Epoxy | 360 °C | 398 °C | 420 °C |
| 10 wt% Siloxane-Modified Epoxy | 369 °C | 406 °C | 430 °C |
Data derived from a study on siloxane-modified epoxy systems, demonstrating the typical effect of siloxane incorporation. researchgate.net
Future Directions and Emerging Research Avenues for 4 Trimethoxysilyl Butane 1,2 Epoxide
Sustainable Synthesis and Green Chemistry Approaches for Epoxysilanes
The chemical industry is under increasing pressure to adopt more environmentally friendly practices. Green chemistry principles are being applied to the synthesis of epoxysilanes to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
Key research areas in sustainable synthesis include:
Water-Based Systems: To reduce the emission of volatile organic compounds (VOCs), research is focused on developing water-based epoxy-silane hybrid coatings. researchgate.net These systems use water as a dispersion medium, avoiding the environmental and health risks associated with solvent-based systems. researchgate.net
Renewable Feedstocks: There is a growing interest in utilizing bio-based resources for chemical production. kit.edu Lignin (B12514952), one of the most abundant biopolymers, is being explored as a renewable source for aromatic compounds that are traditionally derived from fossil fuels. kit.edu Similarly, fatty acids from plant oils are being investigated as feedstocks for producing monomers for new polymeric materials. kit.edu
Recyclable Materials: The development of recyclable epoxy matrices is a significant step towards a circular economy. researchgate.net Research has shown that incorporating bio-based additives into commercial epoxy systems can lead to crosslinked materials that can be broken down under mild and environmentally friendly conditions. researchgate.net
Greener Catalysis: The development of sustainable catalyst systems is crucial for environmentally benign chemical transformations. rsc.org For instance, efficient and non-toxic halide-free cooperative catalyst systems based on iron(III) benzoate (B1203000) have been reported for the ring-opening reactions of epoxides. rsc.org Biocatalysis, using enzymes from biological sources, is also emerging as a sustainable technique for accelerating chemical reactions, offering high product yields and reduced environmental impact. mdpi.com
The following table summarizes some green chemistry approaches being explored for epoxysilane synthesis and modification.
| Green Chemistry Approach | Description | Potential Benefits |
| Water-Based Formulations | Utilizing water as a solvent instead of volatile organic compounds (VOCs). researchgate.net | Reduces air pollution and health hazards associated with VOCs. researchgate.net |
| Bio-Based Feedstocks | Using renewable resources like plant oils and lignin to synthesize precursors. kit.edu | Decreases reliance on fossil fuels and promotes sustainability. |
| Recyclable Thermosets | Designing epoxy systems with additives that allow for depolymerization and recycling. researchgate.net | Reduces landfill waste and enables a circular economy for materials. researchgate.net |
| Sustainable Catalysts | Employing non-toxic and efficient catalysts, such as iron-based systems or enzymes. rsc.orgmdpi.com | Improves reaction efficiency and minimizes hazardous waste generation. rsc.org |
Development of Smart and Responsive Materials Incorporating Epoxysilane Chemistry
Smart materials that can respond to external stimuli are at the forefront of materials innovation. Epoxysilane chemistry provides a versatile platform for creating such materials due to the dual reactivity of the silane (B1218182) and epoxide groups.
Future research in this area is focused on:
Shape Memory Polymers (SMPs): Epoxy resins are being investigated for their potential in creating shape memory polymers. nih.gov These materials can be fixed into a temporary shape and later recover their original shape upon exposure to a specific stimulus like heat, light, or a magnetic field. nih.gov
Multifunctional Coatings: By incorporating various functional additives, epoxysilane-based coatings can be endowed with multiple "smart" properties. mdpi.com For example, the integration of specific molecules can lead to coatings that are simultaneously hydrophobic, antibacterial, and fluorescent. mdpi.com
Stimuli-Responsive Systems: The development of materials that respond to a variety of stimuli is a growing trend. nih.gov This can be achieved by introducing functional groups into the crosslinked network of the epoxy material, leading to multi-responsive systems. nih.gov
Advanced Functionalization for Novel Performance Applications
The ability to tailor the properties of materials for specific high-performance applications is a key driver of research. Advanced functionalization of epoxysilanes like 4-(trimethoxysilyl)butane-1,2-epoxide allows for the creation of materials with enhanced characteristics.
Emerging trends in advanced functionalization include:
Composite Engineering: The incorporation of nanofillers and other reinforcing agents into epoxysilane matrices is a common strategy to improve mechanical, thermal, and barrier properties. A systematic approach to composite engineering can tailor material properties for specific applications. mdpi.com
Hybrid Materials: The sol-gel technique is widely used to create organic-inorganic hybrid materials. mdpi.com By co-condensing epoxysilanes with other precursors, such as metal alkoxides, hybrid compounds with unique combinations of properties can be synthesized. mdpi.com For instance, an aluminum complex can be co-condensed with an epoxysilane to form a hybrid compound for coating applications. mdpi.com
Tailored Formulations: The properties of epoxy-based materials can be finely tuned by carefully selecting the type of epoxy resin, curing agent, and additives. nih.gov This allows for the development of specialized formulations with optimized characteristics for demanding applications. nih.gov
The table below illustrates potential performance enhancements through advanced functionalization of epoxysilanes.
| Functionalization Strategy | Target Performance Enhancement | Example Application |
| Nanocomposite Formation | Improved mechanical strength, thermal stability, and barrier properties. | High-strength adhesives, protective coatings. |
| Hybrid Material Synthesis | Combination of organic and inorganic properties, such as flexibility and hardness. mdpi.com | Scratch-resistant coatings, dental restoratives. |
| Stimuli-Responsive Moieties | Introduction of groups that respond to light, pH, or temperature. nih.gov | Self-healing materials, drug delivery systems. |
Computational Design and Predictive Modeling for Epoxysilane Systems
Computational tools are becoming indispensable in materials science for accelerating the design and discovery of new materials. Predictive modeling and simulation can provide valuable insights into material behavior at the molecular level, reducing the need for extensive experimental work.
Future research in this domain will likely involve:
Machine Learning Models: Machine learning algorithms are being used to predict the properties of epoxy-based materials based on their composition and processing parameters. researchgate.netmdpi.com These models can be trained on large datasets to accurately forecast properties like compressive and flexural strength. researchgate.net
Multi-Objective Optimization: Computational techniques can be employed to optimize material formulations for multiple performance criteria simultaneously. youtube.com This is particularly useful for complex systems where trade-offs between different properties need to be considered. youtube.com
Molecular Dynamics Simulations: These simulations can provide a detailed understanding of the interactions between epoxysilane molecules and other components in a material. This knowledge can guide the design of materials with desired molecular architectures and properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Trimethoxysilyl)butane-1,2-epoxide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves epoxidation of a pre-silylated alkene or silylation of a pre-formed epoxide. For example, transesterification methods (as in ) using catalysts like dibutyltin oxide in anhydrous solvents (e.g., benzene) can stabilize reactive intermediates. Post-synthesis, vacuum distillation is critical for purification to remove unreacted trimethoxysilane precursors and byproducts . Purity can be verified via gas chromatography (GC) or HPLC coupled with mass spectrometry (MS), adapted from analytical protocols in .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the epoxide ring (δ ~3.5–4.5 ppm for oxirane protons) and trimethoxysilyl group (δ ~3.2–3.6 ppm for OCH₃).
- FTIR : Peaks at ~1250 cm⁻¹ (Si-O-C) and ~850 cm⁻¹ (epoxide ring) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS identifies molecular ion clusters ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : The compound is moisture-sensitive due to the hydrolyzable trimethoxysilyl group. Store under inert gas (N₂/Ar) in sealed, desiccated containers at –20°C. Pre-treatment of glassware with silanizing agents (e.g., dimethyldichlorosilane, as in ) minimizes surface adsorption .
Q. What are the primary reactivity modes of this compound in crosslinking applications?
- Methodological Answer :
- Epoxide Ring-Opening : Reacts with nucleophiles (e.g., amines, thiols) under acidic/basic conditions to form covalent bonds.
- Silane Hydrolysis : In aqueous environments, the trimethoxysilyl group forms silanol (Si-OH), enabling surface adhesion to hydroxyl-rich substrates (e.g., glass, metals). Kinetic studies of hydrolysis can be monitored via pH titration or ²⁹Si NMR .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reaction kinetics with nucleophiles?
- Methodological Answer : Steric hindrance from the bulky trimethoxysilyl group slows nucleophilic attack on the epoxide. Electronic effects can be probed via Hammett plots using substituted nucleophiles. Reaction rates are best quantified using stopped-flow spectroscopy or in situ FTIR to track epoxide ring-opening .
Q. What strategies mitigate premature epoxide ring-opening during silylation or storage?
- Methodological Answer : Use aprotic solvents (e.g., toluene, THF) and Lewis acid catalysts (e.g., BF₃·OEt₂) to stabilize the epoxide during silylation. For long-term storage, add epoxide stabilizers (e.g., BHT) and avoid protic contaminants. Stability under varying pH/temperature can be assessed via accelerated aging studies .
Q. How does this compound perform in surface modification of nanoparticles?
- Methodological Answer : The compound acts as a bifunctional linker: the epoxide binds to amine-functionalized nanoparticles, while the silane group anchors to oxide surfaces (e.g., SiO₂). Grafting efficiency is quantified using XPS or TGA. Competitive hydrolysis of the silane group in aqueous media requires pH optimization (pH 4–5 preferred) .
Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?
- Methodological Answer : Low volatility and polarity complicate GC/MS analysis. Derivatization (e.g., silylation of hydrolysis products) improves detectability. Solid-phase extraction (SPE) with HLB cartridges (as in ) concentrates the compound from aqueous matrices, followed by LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
